molecular formula C17H20N6O B2447184 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine CAS No. 2310096-82-1

6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine

Cat. No.: B2447184
CAS No.: 2310096-82-1
M. Wt: 324.388
InChI Key: QLYXBGWFRZWDDS-UHFFFAOYSA-N
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Description

The compound "6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine" is a complex organic molecule that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are often of interest in pharmaceutical and biochemical research due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: : The initial synthesis often begins with the preparation of 6-methylpyrimidine-4-ol.

  • Step 2: : The 6-methylpyrimidine-4-ol undergoes an etherification reaction with a piperidin-4-ylmethanol derivative to form the intermediate.

  • Step 3: : This intermediate is then reacted with imidazo[1,2-b]pyridazine under specific conditions to yield the final compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This can include continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including:

  • Oxidation: : The pyridazine ring can be oxidized under strong oxidative conditions.

  • Reduction: : Reduction can modify functional groups on the pyrimidine ring.

  • Substitution: : The imidazo[1,2-b]pyridazine core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Common reductants include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

  • Substitution: : Conditions vary widely, but common reagents include halogens and organometallic compounds.

Major Products:
  • Oxidation Products: : Modified imidazo[1,2-b]pyridazines with oxidized side chains.

  • Reduction Products: : Compounds with reduced pyrimidine or piperidine derivatives.

  • Substitution Products: : Varied, depending on the substituent introduced.

Scientific Research Applications

Biology and Medicine:

  • Pharmacological Studies: : Often investigated for its potential as a therapeutic agent, particularly in cancer research due to its possible inhibitory effects on specific enzymes.

  • Biochemical Pathways: : Used to probe biochemical pathways and enzyme activities.

Industry: The compound finds applications in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The mechanism typically involves interaction with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function.

Molecular Targets and Pathways Involved:
  • Enzymes: : Could target enzymes involved in cell signaling or metabolic pathways.

  • Receptors: : May bind to receptors on cell surfaces, influencing cell communication and function.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other imidazo[1,2-b]pyridazines, this compound may exhibit higher specificity and potency for certain biological targets due to its unique substituents.

List of Similar Compounds:
  • 6-(4-(2-Chloropyrimidin-4-yl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Another derivative with different substituents on the pyrimidine ring.

  • 6-(4-(((2-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Similar but with methyl group on a different position of the pyrimidine ring.

This compound’s complexity and versatility make it a fascinating subject for research in various scientific fields

Properties

IUPAC Name

6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13-10-17(20-12-19-13)24-11-14-4-7-22(8-5-14)16-3-2-15-18-6-9-23(15)21-16/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXBGWFRZWDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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